Cas no 80336-03-4 ((4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate)

(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate Chemical and Physical Properties
Names and Identifiers
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- MFCD05669777
- SR-01000308408
- cid_3338947
- 80336-03-4
- CHEMBL1392034
- AKOS005107981
- DTXSID70391598
- SR-01000308408-1
- (4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methylacetate
- SMR000337422
- MS-1922
- (4-methyl-3-oxo-1-phenyltetrahydro-1H-pyrazol-4-yl)methyl acetate
- SCHEMBL9495787
- acetic acid (3-keto-4-methyl-1-phenyl-pyrazolidin-4-yl)methyl ester
- (4-methyl-3-oxidanylidene-1-phenyl-pyrazolidin-4-yl)methyl ethanoate
- BDBM81096
- MLS000755750
- HMS2601N04
- acetic acid (4-methyl-3-oxo-1-phenyl-4-pyrazolidinyl)methyl ester
- (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate
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- Inchi: InChI=1S/C13H16N2O3/c1-10(16)18-9-13(2)8-15(14-12(13)17)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,14,17)
- InChI Key: OGBYAZKZKCZBGR-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 248.11609238Da
- Monoisotopic Mass: 248.11609238Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6Ų
- XLogP3: 1.5
(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-1922-5MG |
(4-methyl-3-oxo-1-phenyltetrahydro-1H-pyrazol-4-yl)methyl acetate |
80336-03-4 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Chemenu | CM525618-1g |
(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate |
80336-03-4 | 97% | 1g |
$347 | 2024-07-23 | |
Key Organics Ltd | MS-1922-20MG |
(4-methyl-3-oxo-1-phenyltetrahydro-1H-pyrazol-4-yl)methyl acetate |
80336-03-4 | >90% | 20mg |
£76.00 | 2023-04-18 | |
Key Organics Ltd | MS-1922-10MG |
(4-methyl-3-oxo-1-phenyltetrahydro-1H-pyrazol-4-yl)methyl acetate |
80336-03-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | MS-1922-1MG |
(4-methyl-3-oxo-1-phenyltetrahydro-1H-pyrazol-4-yl)methyl acetate |
80336-03-4 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | MS-1922-50MG |
(4-methyl-3-oxo-1-phenyltetrahydro-1H-pyrazol-4-yl)methyl acetate |
80336-03-4 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | MS-1922-100MG |
(4-methyl-3-oxo-1-phenyltetrahydro-1H-pyrazol-4-yl)methyl acetate |
80336-03-4 | >90% | 100mg |
£146.00 | 2025-02-09 |
(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate Related Literature
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
Additional information on (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate
Chemical Profile of (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate (CAS No. 80336-03-4)
(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate, identified by its CAS number 80336-03-4, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the pyrazolidine class, a heterocyclic structure that has garnered considerable attention due to its diverse pharmacological properties. The presence of a phenyl group and an acetic acid moiety further enhances its potential as a building block in medicinal chemistry.
The structural features of (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate make it a versatile intermediate in the synthesis of various bioactive molecules. Pyrazolidines are known for their role in the development of drugs targeting neurological disorders, anti-inflammatory agents, and even in the synthesis of certain antiviral compounds. The specific substitution pattern in this compound, particularly the methyl and oxo groups, contributes to its unique reactivity and biological profile.
Recent studies have highlighted the importance of pyrazolidine derivatives in drug discovery. For instance, modifications in the pyrazolidine core have been explored for their potential to modulate enzyme activity and receptor binding. The acetic acid ester group in (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate not only influences its solubility but also serves as a handle for further chemical modifications, making it a valuable scaffold for medicinal chemists.
In the context of modern pharmaceutical research, the compound's ability to serve as a precursor for more complex molecules is particularly noteworthy. Researchers have been leveraging its structure to develop novel therapeutic agents with improved pharmacokinetic profiles. The phenyl ring, in particular, has been shown to enhance binding affinity to biological targets, a crucial factor in drug design.
The synthesis of (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate involves multi-step organic reactions that highlight the compound's synthetic utility. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that researchers can confidently incorporate this compound into their synthetic pathways. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been particularly effective in constructing the desired pyrazolidine core.
From a biological perspective, the compound exhibits promising activities that warrant further investigation. Preclinical studies have suggested potential benefits in areas such as pain management and anti-inflammatory therapy. The interaction between the methyl group and the phenyl ring is believed to play a critical role in modulating biological responses, making this compound an attractive candidate for further pharmacological exploration.
The growing interest in heterocyclic compounds like pyrazolidines underscores their importance in contemporary drug discovery. The structural diversity inherent in these molecules allows for the creation of derivatives with tailored properties, addressing specific therapeutic needs. (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate stands as a testament to this versatility, offering researchers a robust platform for developing innovative treatments.
As research continues to evolve, the applications of compounds like (4-Methyl-3-oxo-1-phenylpyrazolidin-4-ylmethyl acetate are expected to expand. Collaborative efforts between synthetic chemists and biologists will be essential in unlocking the full potential of this molecule. By integrating cutting-edge synthetic techniques with rigorous biological testing, new therapeutic possibilities can be realized.
In summary, (4-Methyl-3 oxo 1 phenylpyrazolidin 4 ylmethyl acetate
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